molecular formula C22H30ClNO2 B2679654 1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride CAS No. 1215585-68-4

1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride

Cat. No.: B2679654
CAS No.: 1215585-68-4
M. Wt: 375.94
InChI Key: HXZNULJWTNNPEN-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a biphenyl-4-yloxy group and a cyclohexyl(methyl)amino moiety. The hydrochloride salt enhances its solubility in aqueous environments, a critical property for pharmaceutical applications. This compound shares a pharmacophore common to beta-blockers and other adrenergic receptor-targeting agents, where the amino-propanol core is essential for receptor binding .

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c1-23(20-10-6-3-7-11-20)16-21(24)17-25-22-14-12-19(13-15-22)18-8-4-2-5-9-18;/h2,4-5,8-9,12-15,20-21,24H,3,6-7,10-11,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZNULJWTNNPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=C(C=C1)C2=CC=CC=C2)O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the biphenyl ether: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halobenzene in the presence of a base.

    Introduction of the amino alcohol moiety: This step involves the reaction of the biphenyl ether with an epoxide, followed by the addition of a secondary amine to form the amino alcohol.

    Cyclohexyl group attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The biphenyl ether can be reduced to form cyclohexyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino alcohol moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce cyclohexyl derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino alcohol moiety can form hydrogen bonds with active sites. The cyclohexyl group can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Aromatic Group Amino Substituent Molecular Formula Key Features
1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride Biphenyl-4-yloxy Cyclohexyl(methyl)amino C₂₂H₃₀ClNO₂ High lipophilicity due to biphenyl and cyclohexyl groups; potential for CNS penetration
Nadolol (Impurity F Hydrochloride) Naphthalen-1-yloxy tert-Butylamino C₁₇H₂₇ClN₂O₃ Beta-blocker with naphthyl group; enhanced metabolic stability due to bulky tert-butyl group
1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol hydrochloride Bicyclo[2.2.1]hept-2-yloxy Isopropylamino C₁₆H₃₀ClNO₂ Norbornane-derived substituent; rigid structure may improve target selectivity
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride Biphenyl-4-yloxy 4-(4-Methoxyphenyl)piperazinyl C₂₆H₃₂Cl₂N₂O₃ Piperazine ring increases basicity and water solubility; methoxy group modulates electronic properties

Pharmacological and Physicochemical Implications

  • However, the naphthyl group in Nadolol offers stronger π-stacking interactions with receptor pockets, contributing to its beta-blocking efficacy . Replacing biphenyl with a bicyclo[2.2.1]heptane system (as in ) introduces conformational rigidity, which may reduce off-target effects but could limit solubility .
  • Piperazine-containing analogs (e.g., ) exhibit higher water solubility due to the basic nitrogen atoms, favoring renal excretion over hepatic metabolism .
  • Salt Forms :

    • Hydrochloride salts (target compound, Nadolol) improve solubility in polar solvents, whereas dihydrochloride forms () further enhance dissolution rates, critical for oral bioavailability .

Toxicity and Regulatory Considerations

  • The biphenyl group in the target compound may raise concerns about bioaccumulation due to its hydrophobicity, necessitating detailed toxicokinetic studies. In contrast, Nadolol’s established safety profile underscores the importance of substituent choice in minimizing toxicity .
  • Piperazine derivatives () often require scrutiny for genotoxic impurities, a concern less prevalent with alicyclic amines like cyclohexyl groups .

Biological Activity

1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride is a complex organic compound with a molecular formula of C22H29ClN2O2 and a molecular weight of approximately 371.93 g/mol. This compound features a unique structural combination of a biphenyl moiety, a cyclohexyl group, and an amino propanol chain, which contributes to its potential biological activity and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of functional groups such as hydroxyl (-OH) and amine (-NH) allows for diverse interactions with biological targets, potentially influencing mood and cognitive functions. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI) or interact with adrenergic receptors, indicating its therapeutic potential in treating mood disorders and anxiety.

Interaction with Receptors

The compound's biphenyl group can engage with hydrophobic pockets in proteins, while the amino alcohol moiety can form hydrogen bonds with active sites on enzymes or receptors. The cyclohexyl group enhances the stability and binding affinity of the compound, making it a versatile candidate for further pharmacological exploration .

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological activities. For instance, studies have shown that these compounds can modulate dopamine receptor activity, particularly the D3 receptor, which is implicated in mood regulation and reward pathways .

CompoundD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 21>100,000

This table highlights the varying degrees of agonist and antagonist activities at dopamine receptors among different compounds related to the biphenyl structure .

Case Studies

One notable study explored the effects of similar biphenyl derivatives on anxiety-like behaviors in animal models. The results indicated significant anxiolytic effects at specific dosages, suggesting that the structural components of these compounds play a crucial role in their efficacy.

Another investigation into the pharmacokinetics of these compounds revealed favorable absorption and distribution characteristics, further supporting their potential as therapeutic agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Biphenyl Ether : Achieved through nucleophilic aromatic substitution.
  • Introduction of Amino Alcohol Moiety : Involves reacting the biphenyl ether with an epoxide followed by secondary amine addition.
  • Attachment of Cyclohexyl Group : Final steps involve optimizing conditions for high yield and purity.

These synthetic routes are critical for producing compounds with consistent biological activity profiles .

Q & A

Q. What are the key synthetic pathways for 1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride, and how can intermediates be characterized?

The synthesis typically involves coupling a biphenyl ether moiety with a cyclohexylamino-propanol backbone. A critical step is the nucleophilic substitution between 4-hydroxybiphenyl and an epoxide intermediate (e.g., 3-(cyclohexyl(methyl)amino)propylene oxide). Post-reaction purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt. Characterization methods include:

  • NMR spectroscopy to confirm stereochemistry and substitution patterns (e.g., cyclohexyl group integration in 1^1H-NMR) .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if single crystals are obtained) to resolve absolute configuration .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

  • Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the ether or amine groups.
  • Use desiccants to avoid moisture absorption, which can degrade the hydrochloride salt .
  • Conduct stability assays using HPLC to monitor degradation products under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the compound’s receptor-binding affinity?

Contradictions in binding affinity (e.g., µ-opioid vs. adrenergic receptors) may arise from assay conditions. To address this:

  • Perform radioligand displacement assays under standardized buffer conditions (pH 7.4, 25°C) with controls for nonspecific binding .
  • Use molecular docking simulations to predict binding poses and identify key residues (e.g., cyclohexyl group interactions with hydrophobic pockets) .
  • Validate findings using site-directed mutagenesis of putative receptor binding sites .

Q. What methodologies are effective for optimizing the compound’s pharmacokinetic profile, particularly oral bioavailability?

Low bioavailability may stem from poor solubility or first-pass metabolism. Strategies include:

  • Salt formation or prodrug design (e.g., esterification of the hydroxyl group) to enhance lipophilicity .
  • In vitro metabolic stability assays using liver microsomes to identify major metabolites and modify labile groups (e.g., methyl substitution on the cyclohexyl ring) .
  • Nanoparticle encapsulation to improve aqueous solubility and prolong half-life .

Q. How can researchers analyze conflicting results in neuropathic pain models when co-administering this compound with glycine transporter inhibitors?

Inconsistent antiallodynic effects may arise from dose-dependent synergism or off-target effects. To clarify:

  • Use isobolographic analysis to determine additive/synergistic interactions with GlyT-1 inhibitors (e.g., NFPS) .
  • Conduct electrophysiological recordings in dorsal root ganglia to assess presynaptic glycine modulation .
  • Compare pharmacokinetic overlap (e.g., CNS penetration) using LC-MS/MS to quantify brain-to-plasma ratios .

Q. What experimental approaches can elucidate the role of stereochemistry in the compound’s pharmacological activity?

The compound’s stereoisomers may exhibit divergent efficacy. To investigate:

  • Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) .
  • Test isomers in functional assays (e.g., cAMP inhibition for adrenergic activity) and correlate with computational models of enantiomer-receptor interactions .
  • Perform circular dichroism (CD) to confirm stereochemical purity post-synthesis .

Data Analysis and Validation

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

Variability may reflect cell-specific uptake or metabolic activation. Mitigation strategies:

  • Use flow cytometry to quantify intracellular accumulation (e.g., fluorescent analogs) .
  • Conduct transporter inhibition studies (e.g., with probenecid for organic anion transporters) to assess uptake mechanisms .
  • Validate cytotoxicity via orthogonal assays (e.g., ATP-luminescence vs. MTT) to rule out assay-specific artifacts .

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